Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, the thienopyridine scaffold, a fusion of thiophene and pyridine rings, has emerged as a privileged structure, giving rise to a multitude of derivatives with diverse and potent biological activities. The specific arrangement of the thiophene and pyridine rings, known as isomerism, profoundly influences the molecule's three-dimensional shape, electronic distribution, and, consequently, its interaction with biological targets. This guide provides a comprehensive comparison of the biological activities of thieno[3,2-c]pyridine and its key isomers, offering insights into their therapeutic potential and the underlying structure-activity relationships.
This analysis is designed for researchers, scientists, and drug development professionals, providing a nuanced understanding of how subtle changes in isomeric structure can lead to vastly different pharmacological profiles. We will delve into the antiplatelet, anticancer, and kinase inhibitory activities of these compounds, supported by experimental data and detailed methodologies.
The Isomeric Landscape of Thienopyridines: A Tale of Differential Activities
The fusion of a thiophene and a pyridine ring can result in several positional isomers, each with a unique spatial arrangement of nitrogen and sulfur atoms. This guide will focus on the comparative analysis of the following key thienopyridine scaffolds:
-
Thieno[3,2-c]pyridine: The cornerstone of our discussion, this isomer is famously represented by the antiplatelet drug Ticlopidine.
-
Thieno[2,3-b]pyridine: A versatile scaffold demonstrating significant anticancer properties.
-
Thieno[2,3-c]pyridine: An emerging scaffold with potential as a heat shock protein 90 (Hsp90) inhibitor.
-
Thieno[3,2-b]pyridine & Thienopyrimidines: Often explored in parallel, these structures are prominent in the development of kinase inhibitors.
The isomeric variation dictates the orientation of key functional groups and the overall topography of the molecule, leading to selective recognition by different biological targets.
Comparative Analysis of Biological Activities
The biological activities of thienopyridine isomers are remarkably diverse, ranging from the modulation of cell signaling pathways to the inhibition of critical enzymes. This section will compare the primary therapeutic applications and mechanisms of action for each isomeric class.
Antiplatelet Activity: A Focus on P2Y12 Receptor Antagonism
The thieno[3,2-c]pyridine scaffold is most renowned for its antiplatelet effects, primarily through the irreversible antagonism of the P2Y12 receptor, a key player in ADP-mediated platelet aggregation.[1][2]
Mechanism of Action: Thienopyridine antiplatelet agents like Ticlopidine and Clopidogrel are prodrugs that require metabolic activation in the liver.[3] Their active metabolites then form a disulfide bond with a cysteine residue on the P2Y12 receptor, leading to its irreversible inhibition. This blockade prevents the downstream signaling cascade that leads to platelet activation and aggregation.
dot
graph P2Y12_Inhibition {
rankdir="LR";
node [shape=box, style=filled, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
Thienopyridine [label="Thieno[3,2-c]pyridine\n(e.g., Clopidogrel)", fillcolor="#F1F3F4", fontcolor="#202124"];
Active_Metabolite [label="Active Metabolite", fillcolor="#F1F3F4", fontcolor="#202124"];
P2Y12 [label="P2Y12 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"];
AC [label="Adenylyl Cyclase", fillcolor="#FBBC05", fontcolor="#202124"];
cAMP [label="cAMP", fillcolor="#34A853", fontcolor="#FFFFFF"];
VASP_P [label="VASP-P", fillcolor="#34A853", fontcolor="#FFFFFF"];
Platelet_Activation [label="Platelet Activation\nand Aggregation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Thienopyridine -> Active_Metabolite [label="Metabolic Activation"];
Active_Metabolite -> P2Y12 [label="Irreversible Inhibition", color="#EA4335"];
P2Y12 -> AC [label="Inhibition", style=dashed, color="#EA4335"];
AC -> cAMP [label="Conversion of ATP"];
cAMP -> VASP_P [label="Activation"];
VASP_P -> Platelet_Activation [label="Inhibition", style=dashed, color="#EA4335"];
}
P2Y12 receptor antagonism by thieno[3,2-c]pyridines.
While other thienopyridine isomers have been synthesized and tested, the thieno[3,2-c]pyridine core remains the most successful scaffold for potent P2Y12 receptor antagonism.
Anticancer Activity: A Multi-pronged Attack on Tumor Progression
Several thienopyridine isomers have demonstrated significant potential as anticancer agents, each targeting different pathways crucial for tumor growth and survival.
a) Thieno[2,3-b]pyridines: Targeting PI-PLC and RON Kinase
Derivatives of the thieno[2,3-b]pyridine scaffold have shown potent anti-proliferative activity against a range of cancer cell lines.[4] Their mechanism of action is often attributed to the inhibition of phosphoinositide-specific phospholipase C (PI-PLC), an enzyme frequently upregulated in cancer.[5] PI-PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), second messengers that regulate cell growth, proliferation, and migration.[6][7]
dot
graph PIPLC_Inhibition {
rankdir="LR";
node [shape=box, style=filled, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
Thieno_23b [label="Thieno[2,3-b]pyridine\nDerivatives", fillcolor="#F1F3F4", fontcolor="#202124"];
PIPLC [label="PI-PLC", fillcolor="#4285F4", fontcolor="#FFFFFF"];
PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"];
IP3_DAG [label="IP3 + DAG", fillcolor="#34A853", fontcolor="#FFFFFF"];
Downstream [label="Downstream Signaling\n(Proliferation, Migration)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Thieno_23b -> PIPLC [label="Inhibition", color="#EA4335"];
PIPLC -> PIP2 [label="Hydrolysis", style=dashed, color="#EA4335"];
PIP2 -> IP3_DAG [label=""];
IP3_DAG -> Downstream [label="Activation"];
}
Inhibition of the PI-PLC signaling pathway.
Furthermore, certain thieno[2,3-b]pyridine derivatives have been identified as potent inhibitors of the recepteur d'origine nantais (RON) tyrosine kinase, a promising target in colorectal cancer.[8]
b) Thieno[2,3-c]pyridines: Hsp90 Inhibition
Recent studies have highlighted the potential of thieno[2,3-c]pyridine derivatives as inhibitors of Heat Shock Protein 90 (Hsp90).[9][10] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell survival.[11][12] Inhibition of Hsp90 leads to the degradation of these client proteins, disrupting multiple oncogenic signaling pathways simultaneously.[13]
dot
graph HSP90_Inhibition {
rankdir="LR";
node [shape=box, style=filled, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
Thieno_23c [label="Thieno[2,3-c]pyridine\nDerivatives", fillcolor="#F1F3F4", fontcolor="#202124"];
Hsp90 [label="Hsp90", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Client_Proteins [label="Oncogenic Client Proteins\n(e.g., Akt, Raf-1)", fillcolor="#FBBC05", fontcolor="#202124"];
Degradation [label="Proteasomal Degradation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
Thieno_23c -> Hsp90 [label="Inhibition", color="#EA4335"];
Hsp90 -> Client_Proteins [label="Chaperoning", style=dashed, color="#EA4335"];
Client_Proteins -> Degradation [label=""];
Degradation -> Apoptosis [label="Induction"];
}
Mechanism of Hsp90 inhibition by thieno[2,3-c]pyridines.
c) Thieno[3,2-c]pyridines: Smoothened (Smo) Antagonism
Derivatives of tetrahydrothieno[3,2-c]pyridine have been identified as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[14] Aberrant activation of the Hh pathway is implicated in several cancers.[15] By inhibiting Smo, these compounds can block the downstream signaling cascade that promotes tumor growth.[16]
Quantitative Comparison of Anticancer Activity
Direct comparison of the anticancer activity of different thienopyridine isomers is challenging due to the variability in experimental conditions across studies. However, the following table summarizes available data to provide a relative sense of potency.
| Isomer Scaffold | Target | Cell Line | Activity (IC50/GI50) | Reference |
| Thieno[2,3-b]pyridine | PI-PLC | MDA-MB-435 (Melanoma) | 23 nM | [17] |
| MDA-MB-468 (Breast) | 46 nM | [17] |
| RON Kinase | KM12C (Colon) | 7 nM | [8] |
| Thieno[2,3-c]pyridine | Hsp90 | HSC3 (Head and Neck) | 10.8 µM | [9][18] |
| T47D (Breast) | 11.7 µM | [9][18] |
| RKO (Colorectal) | 12.4 µM | [9][18] |
| Thienopyrimidine | VEGFR-2 | H460 (Lung) | 81 nM | [19] |
| HT-29 (Colon) | 58 nM | [19] |
Note: The presented values are for specific derivatives and should be interpreted as indicative of the potential of each scaffold.
Kinase Inhibition: A Promising Avenue for Targeted Therapy
Thienopyridine and the closely related thienopyrimidine scaffolds have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and established targets in cancer therapy.
Thienopyrimidines and Thieno[3,2-b]pyridines as VEGFR-2 Inhibitors
Novel classes of thienopyrimidines and thienopyridines have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[19][20] By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[21][22]
dot
graph VEGFR2_Inhibition {
rankdir="LR";
node [shape=box, style=filled, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
Thienopyrimidine [label="Thienopyrimidine/\nThienopyridine Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"];
VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Downstream [label="Downstream Signaling\n(PI3K/Akt, MAPK)", fillcolor="#FBBC05", fontcolor="#202124"];
Angiogenesis [label="Angiogenesis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Thienopyrimidine -> VEGFR2 [label="Inhibition", color="#EA4335"];
VEGFR2 -> Downstream [label="Activation", style=dashed, color="#EA4335"];
Downstream -> Angiogenesis [label="Promotion"];
}
Inhibition of VEGFR-2 signaling by thienopyrimidines.
The structure-activity relationship (SAR) studies of these compounds have provided valuable insights for optimizing their potency and selectivity.[19]
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of thienopyridine derivatives.
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thienopyridine test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the thienopyridine compounds in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours. Include vehicle control (e.g., DMSO) and untreated control wells.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Protocol 2: Kinase Inhibition Assay (e.g., VEGFR-2)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Principle: A common format is a biochemical assay that measures the phosphorylation of a substrate by the kinase. Inhibition is detected by a decrease in the phosphorylated product.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP
-
Thienopyridine test compounds
-
Assay buffer
-
Detection reagent (e.g., an antibody specific for the phosphorylated substrate coupled to a detection system like fluorescence or luminescence)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96- or 384-well plate, add the kinase, its substrate, and the thienopyridine compound at various concentrations in the assay buffer.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent. Incubate to allow for signal development.
-
Signal Measurement: Read the signal (e.g., fluorescence or luminescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.
Protocol 3: VASP Phosphorylation Assay for P2Y12 Receptor Antagonism
This flow cytometry-based assay specifically measures the inhibition of the P2Y12 receptor in whole blood.
Principle: Activation of the P2Y12 receptor inhibits adenylyl cyclase, leading to decreased cAMP levels and reduced phosphorylation of the Vasodilator-Stimulated Phosphoprotein (VASP). P2Y12 antagonists block this effect, resulting in higher levels of phosphorylated VASP (P-VASP).
Materials:
-
Fresh human whole blood collected in citrate tubes
-
Prostaglandin E1 (PGE1) and Adenosine Diphosphate (ADP)
-
Thienopyridine test compounds
-
Fixation and permeabilization reagents
-
Fluorescently labeled antibodies against P-VASP and a platelet marker (e.g., CD61)
-
Flow cytometer
Procedure:
-
Blood Treatment: Incubate whole blood with the test compound or vehicle control.
-
Stimulation: Treat the blood with PGE1 alone or with PGE1 and ADP. PGE1 stimulates VASP phosphorylation, while ADP inhibits it via the P2Y12 receptor.
-
Fixation and Permeabilization: Fix the cells with a fixative solution, followed by permeabilization to allow antibody entry.
-
Antibody Staining: Stain the cells with fluorescently labeled antibodies against P-VASP and a platelet marker.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the P-VASP fluorescence intensity in the platelet population.
-
Data Analysis: Calculate a Platelet Reactivity Index (PRI) based on the P-VASP fluorescence in the presence and absence of ADP. A higher PRI indicates greater P2Y12 inhibition.
Conclusion and Future Perspectives
The thieno[3,2-c]pyridine scaffold and its isomers represent a rich source of pharmacologically active compounds with a wide array of therapeutic applications. The subtle yet critical differences in the fusion of the thiophene and pyridine rings lead to distinct biological activities, from the well-established antiplatelet effects of thieno[3,2-c]pyridines to the promising anticancer and kinase inhibitory properties of other isomers.
This comparative guide highlights the importance of isomeric considerations in drug design and development. While significant progress has been made in elucidating the structure-activity relationships for individual thienopyridine classes, direct, comprehensive comparative studies remain a key area for future research. Such studies, employing standardized assays and a broad panel of targets and cell lines, will be invaluable in identifying the most promising isomeric scaffolds for specific therapeutic indications and in guiding the rational design of next-generation thienopyridine-based drugs with enhanced potency and selectivity.
References
[23] Zhang, H., & Zhang, L. (2011). Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage. Current molecular medicine, 11(8), 717–727.
[24] Chen, J. K., Taipale, J., & Cooper, M. K. (2004). Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers. Oncotarget, 9(37), 24906–24921.
[11] Synapse, P. (2024). What are HSP90 inhibitors and how do they work? Patsnap Synapse.
[12] Trepel, J., Mollapour, M., Giaccone, G., & Neckers, L. (2010). New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential. Nature reviews. Cancer, 10(8), 537–549.
[15] Teng, D. Q., & Li, X. (2024). Smoothened Inhibitors to Block the Sonic Hedgehog Signaling for Cancer Treatment. American Journal of Student Research, 23(48), 2218.
[25] Pervan, M., Marijan, S., Markotić, A., Pilkington, L. I., Haverkate, N. A., Barker, D., Reynisson, J., Meić, L., Radan, M., & Čikeš Čulić, V. (2022). Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential. International journal of molecular sciences, 23(22), 14389.
[26] Santa Cruz Biotechnology. (n.d.). Smo Inhibitors. SCBT.
[16] Wikipedia. (2024). Hedgehog pathway inhibitor. In Wikipedia.
[13] Wikipedia. (2023). Hsp90 inhibitor. In Wikipedia.
[6] Nhyanyan, Y., & Fagbohun, O. F. (2020). Phosphoinositide-Dependent Signaling in Cancer: A Focus on Phospholipase C Isozymes. Cancers, 12(4), 964.
[7] Ratti, S., & Cocco, L. (2021). The Contribution of Signaling to Unraveling the Natural History of Cancer. The Lesson of the Phosphoinositide-specific Phospholipase C Pathway. Journal of cellular physiology, 236(6), 4217–4226.
[27] MedchemExpress. (n.d.). Smo | Inhibitors Antagonists. MCE.
[19] Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & medicinal chemistry letters, 14(1), 21–24.
[21] Chatterjee, S., Heukamp, L. C., Siobal, M., Schöttle, J., Wieczorek, C., Peifer, M., Frasca, D., Koker, M., König, K., Meder, L., Lovly, C. M., Persigehl, T., Buettner, R., Heuckmann, J. M., & Thomas, R. K. (2013). Tumor VEGF:VEGFR2 autocrine feed-forward loop triggers angiogenesis in lung cancer. The Journal of clinical investigation, 123(4), 1732–1740.
[28] Albuquerque, R. J., et al. (2009). VEGFR-2 expression in carcinoid cancer cells and its role in tumor growth and metastasis. The American journal of pathology, 174(3), 851–860.
[29] Pearl, L. H., & Prodromou, C. (2006). Mechanisms of Hsp90 regulation. Biochemical Society transactions, 34(Pt 5), 789–791.
[30] Thapa, N., Tan, X., Choi, S., & Anderson, R. A. (2015). The Hidden Conundrum of Phosphoinositide Signaling in Cancer. Trends in biochemical sciences, 40(11), 664–676.
[31] ResearchGate. (n.d.). Major pathways altered by PLCs in various cancer types.
[32] Pervan, M., et al. (2022). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. International journal of molecular sciences, 23(22), 14389.
[22] Wu, J. B., & Lanier, L. L. (2003). Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. Journal of immunotherapy (Hagerstown, Md. : 1997), 26(1), 1–10.
[33] Jiang, H., et al. (2020). The roles of phospholipase C-β related signals in the proliferation, metastasis and angiogenesis of malignant tumors, and the corresponding protective measures. Journal of translational medicine, 18(1), 324.
[34] ResearchGate. (n.d.). Cross talks between VEGFR-2 and other signaling pathways in endothelial...
[35] ResearchGate. (n.d.). Mechanisms of Regulation of VEGFR-2 levels in cancer cells.
[5] Haverkate, N. A., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules (Basel, Switzerland), 27(3), 836.
[17] Barker, D., et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European journal of medicinal chemistry, 86, 143–154.
[20] ResearchGate. (n.d.). SAR of thienopyrimidines as VEGFR-2 inhibitors.
[4] Reynisson, J., et al. (2014). The development of thieno[2,3-b]pyridine analogues as anticancer agents applying in silico methods. MedChemComm, 5(1), 52-59.
[36] Singh, P., & Singh, P. P. (2020). Quantum mechanics and 3D-QSAR studies on thienopyridine analogues: inhibitors of IKKβ. Journal of the Iranian Chemical Society, 17(6), 1431-1444.
[37] Hassan, A. Y., Sarg, M. T., & El-Sebaey, S. A. (2023). Synthesis and antitumor evaluation of some new derivatives and fused heterocyclic compounds derived from thieno[2,3-b]pyridine: Part 2. Chemistry & Biodiversity, 20(6), e202300262.
[38] ResearchGate. (n.d.). SAR of thienopyrimidines as VEGFR-2 inhibitors.
[39] Kumar, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC advances, 12(23), 14660–14681.
Bayan, M. F., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals, 18(2), 153.
[40] BenchChem. (n.d.). Validation of Thieno[3,2-b]pyridine Scaffold: A Comparative Guide to Biological Activity.
[18] ResearchGate. (n.d.). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors.
[10] Bayan, M. F., et al. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 28(4), 1888.
[41] ResearchGate. (n.d.). Correlation coefficient (R 2 ) between IC 50 values in three cell lines.
[1] Porto, I., et al. (2009). Platelet P2Y12 receptor inhibition by thienopyridines: status and future. Expert opinion on investigational drugs, 18(9), 1259–1273.
[2] Angiolillo, D. J. (2009). P2Y12 inhibitors: thienopyridines and direct oral inhibitors. Current opinion in cardiology, 24(6), 520–530.
[8] Lee, H. W., et al. (2021). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. Journal of medicinal chemistry, 64(7), 4149–4165.
[42] Pae, A. N., et al. (2015). Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. European journal of medicinal chemistry, 97, 245–258.
[43] Santa Cruz Biotechnology. (n.d.). P2Y12 Inhibitors. SCBT.
[14] Wang, Y., et al. (2017). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm, 8(11), 2056-2061.
ResearchGate. (n.d.). Mechanism involved in P2Y 12 receptor inhibition by thienopyridines and other antiaggregating molecules.
[44] ResearchGate. (n.d.). (a) Chart comparing the IC50 values of the compounds for different cell...
[3] Semantic Scholar. (n.d.). Platelet P2Y12 receptor inhibition by thienopyridines: status and future.
[45] ResearchGate. (n.d.). (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity.
[46] ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX -
Sources
- 1. Platelet P2Y12 receptor inhibition by thienopyridines: status and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2Y12 inhibitors: thienopyridines and direct oral inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet P2Y12 receptor inhibition by thienopyridines: status and future | Semantic Scholar [semanticscholar.org]
- 4. The development of thieno[2,3-b]pyridine analogues as anticancer agents applying in silico methods | Semantic Scholar [semanticscholar.org]
- 5. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity [mdpi.com]
- 6. Phosphoinositide-Dependent Signaling in Cancer: A Focus on Phospholipase C Isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificarchives.com [scientificarchives.com]
- 8. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. What are HSP90 inhibitors and how do they work? [synapse.patsnap.com]
- 12. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 14. Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 15. ajosr.org [ajosr.org]
- 16. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 17. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. JCI -
Tumor VEGF:VEGFR2 autocrine feed-forward loop triggers angiogenesis in lung cancer [jci.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scbt.com [scbt.com]
- 27. medchemexpress.com [medchemexpress.com]
- 28. VEGFR-2 expression in carcinoid cancer cells and its role in tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Mechanisms of Hsp90 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. The Hidden Conundrum of Phosphoinositide Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 33. The roles of phospholipase C-β related signals in the proliferation, metastasis and angiogenesis of malignant tumors, and the corresponding protective measures - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. Quantum mechanics and 3D-QSAR studies on thienopyridine analogues: inhibitors of IKKβ - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. researchgate.net [researchgate.net]
- 39. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 40. pdf.benchchem.com [pdf.benchchem.com]
- 41. researchgate.net [researchgate.net]
- 42. Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 43. scbt.com [scbt.com]
- 44. researchgate.net [researchgate.net]
- 45. researchgate.net [researchgate.net]
- 46. researchgate.net [researchgate.net]